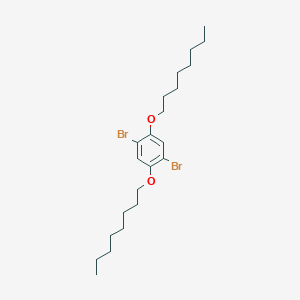

1,4-Dibromo-2,5-bis(octyloxy)benzene

Description

Properties

IUPAC Name |

1,4-dibromo-2,5-dioctoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36Br2O2/c1-3-5-7-9-11-13-15-25-21-17-20(24)22(18-19(21)23)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMCDNUIQSZJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373005 | |

| Record name | 1,4-Dibromo-2,5-bis(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156028-40-9 | |

| Record name | 1,4-Dibromo-2,5-bis(octyloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156028-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2,5-bis(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Pivotal Building Block for π Conjugated Systems

The significance of 1,4-Dibromo-2,5-bis(octyloxy)benzene lies in its dual functionality. The two bromine atoms on the benzene (B151609) ring serve as reactive sites for various cross-coupling reactions, such as Suzuki and Stille polymerizations. These reactions enable the formation of long, conjugated polymer chains, which are the backbone of organic semiconductors.

The long octyloxy side chains are not merely passive solubilizing groups. They play a critical role in the processability of the resulting polymers, allowing them to be dissolved in common organic solvents and deposited as thin films, a prerequisite for device fabrication. acs.org Furthermore, the length and branching of these alkyl chains can influence the intermolecular packing and morphology of the polymer films, which in turn significantly impacts their charge transport properties and device performance. nih.gov

The strategic placement of the octyloxy groups on the 2 and 5 positions of the benzene ring also influences the electronic properties of the resulting polymer. These electron-donating groups can raise the energy level of the highest occupied molecular orbital (HOMO) of the polymer, which is a key parameter in the design of organic electronic devices.

Charting the Course of Research in Organic Electronics and Optoelectronics

Precursor Synthesis and Functionalization Routes

Alkylation of Hydroquinone (B1673460) Derivatives

A common and direct method for the synthesis of the precursor 1,4-bis(octyloxy)benzene (B1363547) is the Williamson ether synthesis. wikipedia.org This reaction involves the dialkylation of hydroquinone with an octyl halide, typically 1-bromooctane (B94149), in the presence of a base. The base, such as potassium hydroxide (B78521) or a carbonate, deprotonates the hydroxyl groups of the hydroquinone to form a more nucleophilic phenoxide ion, which then displaces the bromide from 1-bromooctane in a nucleophilic substitution reaction. wikipedia.org

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the S\textsubscript{N}2 mechanism. wikipedia.org To improve reaction efficiency and yield, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide can be employed, especially when using a carbonate base. Careful control of the stoichiometry, with a 1:2 molar ratio of hydroquinone to 1-bromooctane, is crucial to ensure complete dialkylation and minimize the formation of monoalkylated byproducts.

Table 1: Reaction Parameters for Williamson Ether Synthesis of 1,4-bis(octyloxy)benzene

| Parameter | Condition |

| Starting Material | Hydroquinone |

| Alkylating Agent | 1-bromooctane |

| Base | Potassium Hydroxide or Potassium Carbonate |

| Solvent | Dimethylformamide (DMF) or Acetonitrile |

| Catalyst (optional) | Phase-transfer catalyst (e.g., tetrabutylammonium bromide) |

| Temperature | 50-100 °C |

| Reaction Time | 1-8 hours |

Bromination Strategies

Once 1,4-bis(octyloxy)benzene is synthesized, the next step is the bromination of the aromatic ring to yield the target compound. This is an electrophilic aromatic substitution reaction where the electron-rich benzene (B151609) ring, activated by the two electron-donating octyloxy groups, reacts with bromine. libretexts.orglibretexts.org The octyloxy groups are ortho-, para-directing, and since the para positions are already substituted, the bromine atoms are directed to the ortho positions relative to the alkoxy groups, resulting in the desired this compound.

A traditional method for this bromination involves the use of elemental bromine (Br\textsubscript{2}) in a suitable solvent, often a carboxylic acid like acetic acid. libretexts.org The reaction proceeds by the polarization of the Br-Br bond by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion) intermediate, which then loses a proton to restore aromaticity. libretexts.org

More environmentally friendly and safer methods have also been developed. One such method is a solventless dibromination that utilizes sodium bromide and Oxone® (potassium peroxymonosulfate) as the bromine source and oxidant, respectively. chemspider.com This solid-state reaction is performed by grinding the reactants in a mortar and pestle. chemspider.com This method has been reported to be efficient for the bromination of 1,4-dialkoxybenzenes, including 1,4-dioctyloxybenzene. chemspider.com Although the crude product may be oily, its hydrophobic nature allows for a simple workup by washing with water. chemspider.com

Table 2: Comparison of Bromination Methods for 1,4-bis(octyloxy)benzene

| Method | Reagents | Solvent | Advantages |

| Conventional | Br\textsubscript{2} | Acetic Acid | Well-established procedure |

| Solventless | NaBr, Oxone® | None | Environmentally friendly, avoids hazardous liquid bromine and halogenated solvents |

Halogenation Followed by Alkylation

An alternative synthetic route involves the initial halogenation of the hydroquinone core, followed by the alkylation of the resulting 2,5-dibromohydroquinone (B82636). This approach introduces the bromine atoms onto the aromatic ring at an early stage.

The subsequent step is the dialkylation of 2,5-dibromobenzene-1,4-diol with 1-bromooctane. This reaction also proceeds via the Williamson ether synthesis. The presence of the electron-withdrawing bromine atoms can make the hydroxyl groups of 2,5-dibromohydroquinone slightly more acidic than those of hydroquinone, which can influence the reaction conditions required for deprotonation. The reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures.

This route can be advantageous in certain synthetic strategies where the early introduction of the bromine atoms is desirable for subsequent transformations or to avoid potential side reactions during the bromination of the more activated 1,4-bis(octyloxy)benzene.

Derivatization Chemistry of this compound

The two bromine atoms on the benzene ring of this compound are key functional groups that allow for a wide range of derivatization reactions, making it a valuable intermediate in the synthesis of more complex molecules and polymers.

Nucleophilic Substitution Reactions

The bromine atoms on the aromatic ring can potentially be replaced by nucleophiles through a nucleophilic aromatic substitution (S\textsubscript{N}Ar) reaction. However, for S\textsubscript{N}Ar to proceed readily, the aromatic ring typically needs to be activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. In this compound, the octyloxy groups are electron-donating, which deactivates the ring towards nucleophilic attack.

Therefore, forcing conditions, such as high temperatures, strong nucleophiles, and the use of catalysts, would likely be required for nucleophilic substitution to occur. Reactions with strong nucleophiles like amines or alkoxides may proceed, but could be challenging and may result in low yields. The steric hindrance from the adjacent octyloxy groups could also play a role in the reactivity of the bromine atoms. In some cases, under extremely basic conditions, elimination-addition reactions via a benzyne (B1209423) intermediate could be a possible pathway, although this is less common for dibrominated compounds.

Further Functionalization for Advanced Monomers

A major application of this compound is its use as a monomer in cross-coupling reactions to synthesize conjugated polymers, which are of great interest for applications in organic electronics. The bromine atoms serve as excellent leaving groups for various palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction is widely used to form carbon-carbon triple bonds by coupling an aryl halide with a terminal alkyne. nih.gov this compound can be coupled with terminal alkynes, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to produce poly(p-phenylene ethynylene) (PPE) type polymers or oligomers. nih.gov These materials are known for their fluorescent properties.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. This compound can be polymerized with a distannylated comonomer to create various conjugated polymers. This method is valued for its tolerance to a wide range of functional groups.

Suzuki Coupling: In the Suzuki coupling, an aryl halide is reacted with an organoboron compound. This is another powerful tool for creating carbon-carbon bonds and can be used to synthesize poly(p-phenylene)s and other conjugated polymers from this compound and a diboronic acid or ester.

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. This can be employed to synthesize poly(p-phenylene vinylene) (PPV) derivatives by reacting this compound with a divinyl compound. davidlu.net PPVs are a prominent class of electroluminescent polymers. researchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While less common for polymerization of this specific monomer, it represents a viable method for introducing nitrogen-containing functional groups onto the aromatic ring, which can be used to tune the electronic properties of the resulting materials. acs.org

Table 3: Cross-Coupling Reactions for the Functionalization of this compound

| Reaction | Coupling Partner | Resulting Bond | Polymer/Molecule Type |

| Sonogashira | Terminal Alkyne | C-C (triple) | Poly(p-phenylene ethynylene)s (PPEs) |

| Stille | Organotin Compound | C-C (single/double) | Various Conjugated Polymers |

| Suzuki | Organoboron Compound | C-C (single/double) | Poly(p-phenylene)s (PPPs) |

| Heck | Alkene | C-C (double) | Poly(p-phenylene vinylene)s (PPVs) |

| Buchwald-Hartwig | Amine | C-N | Aryl Amines, N-containing Polymers |

Through these synthetic methodologies and derivatization reactions, this compound serves as a key platform molecule for the construction of a diverse range of functional organic materials with tailored electronic and optical properties.

Bromomethylation and Subsequent Reactions

The direct bromomethylation of the aromatic core of this compound is generally not a feasible synthetic route, as all four positions on the benzene ring are already substituted. However, a structurally related and important compound, 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene , is synthesized via the bromomethylation of 1,4-bis(octyloxy)benzene. sigmaaldrich.com This process typically involves treating the 1,4-bis(octyloxy)benzene precursor with formaldehyde (B43269) or a formaldehyde equivalent and hydrobromic acid.

The resulting bromomethyl groups are highly reactive and serve as electrophilic sites for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide array of functional moieties and the construction of more complex molecular architectures.

It is crucial to distinguish this compound from 1,4-Dibromo-2,5-bis(bromomethyl)benzene , also known as α,α',2,5-Tetrabromo-p-xylene, which has a different substitution pattern and lacks the octyloxy chains. rsc.org

Introduction of Ethynyl and Styryl Groups

The bromine atoms on this compound are ideal leaving groups for palladium-catalyzed cross-coupling reactions, enabling the direct attachment of unsaturated groups to the aromatic core.

Ethynyl groups are typically introduced via the Sonogashira coupling reaction. This involves reacting the dibromo substrate with a terminal alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine). The reaction can be performed stepwise to yield mono- or di-substituted products. rsc.org

Styryl groups can be installed using Suzuki or Heck coupling reactions.

Suzuki Coupling: Reaction with a styrylboronic acid or ester in the presence of a palladium catalyst and a base.

Heck Coupling: Reaction with styrene (B11656) in the presence of a palladium catalyst and a base.

These reactions extend the π-conjugated system of the molecule, which is a key strategy in designing materials for organic electronics.

Table 1: Representative Conditions for Cross-Coupling Reactions

| Reaction Type | Reagent | Catalyst System | Base | Solvent |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N / Piperidine | THF / Toluene (B28343) |

| Suzuki | Styrylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ | K₂CO₃ / Na₂CO₃ | Toluene / H₂O |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF / Acetonitrile |

Formation of Terephthalaldehyde Derivatives

The conversion of the two bromine atoms into aldehyde functionalities yields 2,5-Bis(octyloxy)terephthalaldehyde , a valuable monomer for the synthesis of covalent organic frameworks (COFs) and conjugated polymers. ossila.com This transformation can be achieved through several established organometallic methods:

Metal-Halogen Exchange and Formylation: The dibromo compound is treated with a strong organolithium base (e.g., n-butyllithium) at low temperatures to generate a dilithiated intermediate. This intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF), followed by an acidic workup to yield the dialdehyde.

Palladium-Catalyzed Formylation: This approach involves reacting the dibromo substrate with carbon monoxide and a reducing agent (e.g., a silane (B1218182) or hydrogen) under palladium catalysis.

The resulting 2,5-Bis(octyloxy)terephthalaldehyde is a key building block where the aldehyde groups can readily undergo condensation reactions with amines to form stable imine bonds, facilitating the creation of porous, crystalline polymeric materials. ossila.com

Mechanistic Studies of Synthetic Pathways

Understanding the mechanisms of these synthetic transformations is critical for optimizing reaction conditions and controlling product outcomes.

Reaction Kinetics and Selectivity

In the derivatization of this compound, particularly in cross-coupling reactions, the process occurs in a stepwise manner. The oxidative addition of the first C-Br bond to the palladium(0) catalyst is the initial step, followed by transmetalation and reductive elimination to form the mono-substituted product. A second, similar catalytic cycle is required to substitute the second bromine atom.

The relative rates of these two steps determine the selectivity of the reaction. By carefully controlling the stoichiometry of the reagents (e.g., using one equivalent of the coupling partner), it is often possible to isolate the mono-substituted intermediate in high yield. mdpi.com This kinetic control is crucial for synthesizing asymmetric molecules where two different functional groups are attached to the benzene ring.

Factors influencing selectivity include:

Stoichiometry: Limiting the amount of the incoming reagent favors mono-substitution.

Reaction Time and Temperature: Shorter reaction times and lower temperatures can halt the reaction after the first substitution.

Catalyst Activity: Highly active catalysts may lead to disubstitution even with controlled stoichiometry.

Electronic Effects: The introduction of the first group can electronically deactivate or activate the second C-Br bond towards subsequent oxidative addition.

Steric Hindrance Considerations in Derivatization

The two long-chain octyloxy groups positioned ortho to the bromine atoms exert significant steric hindrance. Crystallographic studies of similar dialkoxy-dibromobenzene compounds show that the alkyl chains are often nearly coplanar with the aromatic ring, effectively shielding the reactive C-Br sites. researchgate.netnih.gov

This steric bulk has several important consequences for the derivatization reactions:

Reduced Reaction Rates: The bulky side chains can impede the approach of the large, ligand-coordinated palladium catalyst to the C-Br bond, slowing the rate-determining oxidative addition step. Higher reaction temperatures or longer reaction times may be necessary to achieve full conversion compared to less hindered substrates.

Catalyst and Ligand Choice: The effectiveness of the catalyst can be highly dependent on the size of its coordinating ligands. Bulky phosphine (B1218219) ligands on the palladium center, combined with the steric hindrance from the octyloxy chains, can make the catalytic site less accessible. In some cases, less sterically demanding ligands or even ligandless palladium systems might be more effective.

Influence on Product Conformation: The presence of the bulky groups influences the final conformation of the product molecules, affecting their packing in the solid state and their properties in materials applications.

Polymerization and Oligomerization of 1,4 Dibromo 2,5 Bis Octyloxy Benzene

Transition Metal-Catalyzed Cross-Coupling Polymerizations

Transition metal-catalyzed polycondensations are powerful methods for forming the carbon-carbon bonds necessary for polymer backbones. For monomers like 1,4-Dibromo-2,5-bis(octyloxy)benzene, methods such as Suzuki-Miyaura, Heck, and Stille couplings are commonly utilized to produce a range of conjugated polymer architectures.

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. In polymer chemistry, this translates to the polycondensation of a dihalo-monomer with a diboronic acid or diboronic ester comonomer.

For the synthesis of poly(p-phenylenes) and related copolymers using this compound, a typical procedure involves its reaction with a phenylene-1,4-diboronic acid derivative in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent system significantly influences the molecular weight and properties of the resulting polymer. A common catalyst system is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], with an aqueous solution of potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) often serving as the base. nih.gov The polymerization is typically carried out in a solvent mixture such as 1,4-dioxane (B91453) and water at elevated temperatures. nih.gov

The general reaction scheme for the synthesis of a poly(p-phenylene) derivative is as follows:

n Br-(C₆H₂)(OC₈H₁₇)₂-Br + n (HO)₂B-(R)-B(OH)₂

While a specific report detailing the Suzuki polymerization of the title compound was not found, the polymerization of analogous dialkoxynaphthalene monomers has been performed. For instance, a poly(2,3-di(2-ethylhexyloxy)naphthalene-alt-benzothiadiazole) was synthesized via Suzuki polycondensation, although it resulted in a lower molecular weight (Mₙ = 8.4 kDa) compared to other methods like direct arylation polymerization. nih.gov This highlights that while feasible, optimization of reaction conditions is critical for achieving high molecular weight polymers with the Suzuki protocol.

Table 1: Representative Conditions for Suzuki Polycondensation of Dibromo-Aromatic Monomers

| Parameter | Condition |

| Dibromo Monomer | This compound |

| Comonomer | Aryl-diboronic acid or ester |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₃PO₄ or K₂CO₃ |

| Solvent | 1,4-Dioxane / Water |

| Temperature | ~90 °C |

Note: This table represents typical conditions based on analogous polymerizations.

The Heck cross-coupling reaction creates a C-C bond between an aryl halide and an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of poly(phenylene vinylene)s (PPVs), where a dihalo-aromatic monomer is copolymerized with a divinyl-aromatic monomer.

To synthesize a PPV derivative from this compound, it can be reacted with a comonomer such as 1,4-divinylbenzene. Alternatively, it can be coupled with ethylene (B1197577) gas. The reaction conditions typically involve a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand such as tri(o-tolyl)phosphine, and a base, for instance, a tertiary amine like triethylamine.

A study on a closely related monomer, 1,4-diiodo-2,5-dimethoxybenzene, demonstrated its use in a one-pot dehydrative-Heck arylation reaction. rsc.org In this approach, substituted styrenes were generated in situ and subsequently coupled with the dihalo-aromatic compound. rsc.org This methodology underscores the versatility of the Heck reaction in forming complex vinylene-containing architectures. The resulting polymers feature alternating phenylene and vinylene units, forming a highly conjugated backbone. The octyloxy side chains on the phenylene ring ensure solubility of the final polymer.

Table 2: Typical Components for Heck Polymerization

| Component | Example |

| Dihalo Monomer | This compound |

| Vinylic Comonomer | 1,4-Divinylbenzene or Ethylene |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |

| Ligand | Tri(o-tolyl)phosphine |

| Base | Triethylamine |

| Solvent | N,N-Dimethylformamide (DMF) or Toluene (B28343) |

The Stille cross-coupling reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. wiley-vch.de This method is highly valued in polymer synthesis due to its tolerance of a wide variety of functional groups and typically high yields. wiley-vch.de For polymerization, a dihalo-monomer is reacted with a bis(trialkylstannyl) comonomer.

In the context of this compound, it can be polymerized with various distannane comonomers, such as 2,5-bis(tributylstannyl)thiophene (B173521) or 1,4-bis(tributylstannyl)benzene, to create alternating copolymers. An efficient synthesis of 1,4-dialkoxy-2,5-divinylbenzenes using the Stille coupling between dialkoxy-dihalobenzenes and tributyl(vinyl)stannane has been reported, highlighting the utility of this reaction with similar substrates. researchgate.net These divinyl monomers are themselves precursors for phenylenevinylene copolymers. researchgate.net

The polymerization reaction is generally carried out in an inert atmosphere using a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in a high-boiling solvent like toluene or chlorobenzene.

The key advantage of the Stille reaction is the ability to pre-synthesize and purify both the dihalo and distannyl monomers, allowing for precise control over the final polymer structure. However, a significant drawback is the toxicity of the organotin compounds and the difficulty in completely removing tin-containing byproducts from the final polymer.

Kumada catalyst-transfer polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization, is a chain-growth polymerization mechanism that allows for the synthesis of conjugated polymers with controlled molecular weights and low polydispersity. nih.govdntb.gov.ua This method is distinct from the step-growth mechanisms of the Suzuki, Heck, and Stille reactions.

While KCTP has been most extensively applied to the polymerization of thiophene-based monomers, the principles can be extended to other aromatic systems. rsc.orgharvard.edu The process involves the conversion of the dibromo-monomer into a Grignard reagent, followed by polymerization using a nickel catalyst, typically featuring diphosphine ligands like Ni(dppe)Cl₂ (dppe = 1,2-bis(diphenylphosphino)ethane) or Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane).

In this mechanism, the catalyst remains associated with the end of the growing polymer chain and "walks" along the monomer as it adds new units. This living-like characteristic enables the synthesis of well-defined block copolymers by sequential monomer addition. Although direct polymerization of this compound via KCTP is not prominently documented, the successful application of this method to various dibromoaromatic monomers suggests its potential for creating well-defined poly(2,5-bis(octyloxy)phenylene). harvard.edu

Controlled Polymerization Techniques

Controlled polymerization techniques aim to provide precise control over polymer properties such as molecular weight, polydispersity index (PDI), and end-group functionality. For conjugated polymers, where properties are highly dependent on chain length and purity, these methods are particularly valuable.

As mentioned, Kumada Catalyst-Transfer Polycondensation (KCTP) is a prime example of a controlled, chain-growth mechanism for conjugated polymers. dntb.gov.ua Its ability to produce polymers with narrow molecular weight distributions (PDI < 1.5) and predictable molecular weights based on the monomer-to-initiator ratio is a significant advantage over step-growth methods.

Similarly, variations of the Suzuki-Miyaura coupling have been developed to proceed in a chain-growth manner. This method, known as Suzuki Catalyst-Transfer Polycondensation (SCTP), allows for the synthesis of well-defined poly(p-phenylene)s. In this process, an AB-type monomer (containing both a halide and a boronic acid/ester group) is typically used. However, strategies have also been developed for AA/BB-type polymerizations that exhibit chain-growth characteristics, for example, by using an excess of the dibromo monomer in what is termed an alternating intramolecular and intermolecular catalyst-transfer mechanism. researchgate.net These advanced techniques provide a pathway to materials with precisely controlled architectures derived from monomers like this compound.

Oligomeric Structures Derived from this compound

In addition to high molecular weight polymers, this compound is a key building block for the synthesis of well-defined, monodisperse oligomers. These oligomers are crucial as model compounds for understanding the physical and optical properties of their polymer analogues and for applications in molecular electronics where precise length and structure are required.

A notable example is the synthesis of an oligo(2,5-dihexyloxy-1,4-phenylene vinylene) pentamer, which was subsequently used to form a block copolymer with poly(ethylene glycol) (PEG). rsc.org The synthesis of such oligomers requires stepwise, controlled reactions to build the structure unit by unit, often using a combination of coupling reactions and protecting group chemistry.

Another strategy for building oligomers is a bi-directional approach. For instance, a central diiodo-bis(dodecanoxy)benzene core (an analogue of the title compound) was used as a starting point. researchgate.net Through iterative cycles of Sonogashira coupling with a protected terminal alkyne monomer, followed by deprotection and another coupling reaction, phenyleneethynylene oligomers of specific lengths were constructed. researchgate.net This method allows for the precise synthesis of trimers, pentamers, and longer oligomers.

Table 3: Comparison of Polymerization and Oligomerization

| Feature | Polymerization | Oligomerization |

| Objective | High molecular weight polymer | Defined, discrete molecular structure |

| Methodology | Polycondensation (e.g., Suzuki, Heck) | Stepwise synthesis, often with protecting groups |

| Product | Polydisperse mixture of chain lengths | Monodisperse or near-monodisperse product |

| Characterization | GPC for Mₙ, Mₙ, PDI | NMR, Mass Spectrometry for precise structure |

On-Surface Polymerization and 1D Polymer Formation

The fabrication of one-dimensional (1D) polymeric nanostructures directly on surfaces has emerged as a powerful bottom-up approach for creating materials with potential applications in molecular electronics and nanotechnology. For precursors like this compound, on-surface polymerization is typically achieved through a dehalogenative organometallic polycondensation, commonly known as the Ullmann coupling reaction. mdpi.comnih.gov This process utilizes a catalytically active metal surface, such as copper (Cu) or gold (Au), to facilitate the formation of covalent bonds between precursor molecules, resulting in well-defined 1D polymer chains.

The on-surface synthesis of poly(2,5-bis(octyloxy)-1,4-phenylene) from this compound monomers generally proceeds through a sequence of temperature-activated steps. This process can be monitored with high spatial resolution using techniques like scanning tunneling microscopy (STM). nsf.gov

Key Stages of On-Surface Polymerization:

Adsorption and Self-Assembly: The precursor molecules are first deposited onto a clean metal substrate under ultra-high vacuum (UHV) conditions. At low temperatures, the molecules are physisorbed and possess enough mobility to self-assemble into ordered two-dimensional (2D) structures. The arrangement of these structures is governed by a balance of molecule-substrate and intermolecular interactions. The long octyloxy side chains play a crucial role in this stage, mediating van der Waals forces between adjacent molecules and influencing the packing density and periodicity of the self-assembled monolayer.

Thermal Activation and Debromination: Upon annealing the substrate to a specific temperature, the molecules overcome the activation barrier for C-Br bond scission. This dehalogenation step results in the formation of highly reactive aryl radical species chemisorbed on the surface. The bromine atoms also remain adsorbed on the surface.

Formation of Organometallic Intermediates: On reactive surfaces like copper, the aryl radicals readily coordinate with metal adatoms from the substrate to form stable organometallic intermediates. nsf.govbohrium.com In the case of this compound on a Cu(110) surface, this would lead to the formation of linear organometallic chains, where copper atoms link the phenyl radicals. These intermediates are a characteristic feature of the Ullmann coupling pathway on copper and represent a stable state before covalent bond formation. mdpi.com

Covalent Polymer Formation: A second annealing step at a higher temperature provides the energy required to induce C-C coupling between the aryl units and dissociate the copper adatoms from the organometallic chains. This final step results in the formation of covalently bonded, 1D poly(2,5-bis(octyloxy)-1,4-phenylene) chains. The octyloxy side chains ensure that the polymer chains remain well-separated and ordered on the surface.

The table below outlines the typical reaction pathway and associated temperature ranges for the on-surface polymerization of a para-substituted dibromobenzene precursor on a copper surface, based on studies of similar systems. nsf.gov

| Reaction Step | Process Description | Typical Annealing Temperature Range | Resulting Structure |

|---|---|---|---|

| 1. Deposition & Self-Assembly | Monomers are deposited on the substrate at low temperature and form an ordered monolayer. | Room Temperature (~300 K) or below | 2D self-assembled molecular network |

| 2. Organometallic Intermediate Formation | Thermal annealing causes C-Br bond cleavage and subsequent coordination with substrate adatoms (e.g., Cu). | 350 - 450 K | Ordered 1D organometallic polymer chains |

| 3. Covalent Polymer Formation | Further annealing induces C-C bond formation and dissociation of metal adatoms. | > 470 K | 1D covalent poly(2,5-bis(octyloxy)-1,4-phenylene) chains |

The precise temperatures and resulting structures are highly dependent on the specific substrate (e.g., Cu(110), Cu(111), Au(111)), the precursor deposition rate, and the nature of the side chains. The bulky octyloxy groups in this compound are instrumental in directing the formation of linear, non-branched 1D polymers by sterically hindering unwanted side reactions and intermolecular cross-linking. This controlled, surface-confined reaction allows for the creation of long, well-ordered polymeric wires with uniform structure.

Structural Elucidation and Advanced Characterization of 1,4 Dibromo 2,5 Bis Octyloxy Benzene and Its Polymeric Materials

Spectroscopic Analysis of Molecular Structure and Composition

Spectroscopic techniques are fundamental in confirming the identity and purity of 1,4-Dibromo-2,5-bis(octyloxy)benzene, as well as in characterizing the electronic properties of its polymeric derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related compound, 1,4-dibromo-2,5-dimethoxybenzene, the aromatic protons appear as a singlet at 6.89 ppm, while the methoxy (B1213986) protons resonate at 3.81 ppm. For derivatives with longer alkyl chains, such as 1,4-bis(hexyloxy)benzene, the aromatic protons are observed at 6.88 ppm. The signals for the alkyl chain protons are typically found in the upfield region of the spectrum.

The ¹³C NMR spectrum provides further structural verification. For instance, in a polymeric material incorporating units derived from this compound, distinct signals corresponding to the aromatic carbons and the carbons of the octyloxy side chains would be expected. The chemical shifts of these signals are sensitive to the local electronic environment and provide confirmation of the covalent linkages within the polymer structure. The assignments of these peaks are often supported by two-dimensional NMR techniques such as COSY, HMQC, and HMBC. mdpi.com

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~7.0-7.3 | Aromatic C-H |

| ¹H | ~3.9-4.1 | O-CH₂ |

| ¹H | ~1.2-1.8 | Alkyl chain CH₂ |

| ¹H | ~0.9 | Terminal CH₃ |

| ¹³C | ~150 | C-O (aromatic) |

| ¹³C | ~115-120 | C-Br (aromatic) |

| ¹³C | ~118 | C-H (aromatic) |

| ¹³C | ~70 | O-CH₂ |

| ¹³C | ~20-35 | Alkyl chain CH₂ |

| ¹³C | ~14 | Terminal CH₃ |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and its polymeric materials. The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific chemical bonds.

Key vibrational bands for this compound include:

C-H stretching vibrations of the aromatic ring, typically observed in the region of 3100-3000 cm⁻¹.

Asymmetric and symmetric C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups in the octyloxy side chains, which appear in the 2950-2850 cm⁻¹ range.

C-O-C (aryl-alkyl ether) stretching vibrations , which are characteristically strong and appear in the 1250-1000 cm⁻¹ region.

C-Br stretching vibrations , which are typically found in the lower frequency region of the spectrum, often below 600 cm⁻¹.

Aromatic C=C stretching vibrations , which give rise to absorptions in the 1600-1450 cm⁻¹ region.

The presence and positions of these bands in the FTIR spectrum provide conclusive evidence for the key functional groups within the molecule, confirming its successful synthesis and purity.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2925, ~2855 | C-H stretch | Alkyl (octyl) chain |

| ~1470 | C=C stretch | Aromatic ring |

| ~1210 | C-O-C stretch | Aryl-alkyl ether |

| ~1025 | C-O stretch | Aryl-alkyl ether |

| ~800 | C-H bend | Aromatic ring (para-substitution) |

| ~580 | C-Br stretch | Aryl bromide |

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound and, more significantly, in the conjugated polymers derived from it. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

For the monomer, this compound, the absorption maxima (λmax) are expected in the UV region, corresponding to π-π* transitions within the benzene (B151609) ring. The octyloxy substituents can cause a slight red-shift (bathochromic shift) compared to unsubstituted dibromobenzene.

In the case of polymers incorporating this unit, the extended π-conjugation along the polymer backbone leads to a significant bathochromic shift of the absorption bands into the visible region of the electromagnetic spectrum. The position of the λmax provides a qualitative measure of the effective conjugation length; a longer conjugation length generally results in a lower energy gap between the HOMO and LUMO, and thus a longer wavelength of maximum absorption. For instance, related dialkoxybenzene-based conjugated polymers often exhibit broad absorption bands in the visible range.

| Material | λmax (nm) | Solvent | Transition |

|---|---|---|---|

| This compound | ~290-310 | Chloroform | π-π |

| Polymeric derivatives | ~400-550 | Chloroform | π-π (extended conjugation) |

Photoluminescence (PL) spectroscopy is a crucial technique for characterizing the light-emitting properties of polymeric materials derived from this compound. Upon excitation with light of a suitable wavelength (typically corresponding to the absorption maximum), the material is promoted to an excited electronic state. The subsequent relaxation to the ground state can occur via the emission of a photon, a process known as fluorescence or phosphorescence.

The PL spectrum provides information about the emission color and the efficiency of the light emission process. The position of the emission peak is typically red-shifted with respect to the absorption peak (a phenomenon known as the Stokes shift). The quantum yield of photoluminescence, which is the ratio of emitted photons to absorbed photons, is a key parameter for evaluating the material's potential in applications such as organic light-emitting diodes (OLEDs).

For conjugated polymers containing the 1,4-bis(octyloxy)benzene (B1363547) unit, the emission color can be tuned by modifying the chemical structure of the polymer, which in turn alters the HOMO-LUMO energy gap. The octyloxy side chains enhance the solubility of the polymers, which is advantageous for solution-based processing and device fabrication.

| Material | Excitation Wavelength (nm) | Emission Maximum (nm) | Emission Color |

|---|---|---|---|

| Polymeric derivatives | ~450 | ~500-600 | Green-Orange |

Diffraction Techniques for Crystalline and Supramolecular Architecture

Diffraction techniques are essential for determining the arrangement of atoms and molecules in the solid state, providing insights into the crystalline and supramolecular architecture of this compound.

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a successful single-crystal XRD analysis would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule.

Studies on analogous compounds, such as 1,4-dibromo-2,5-dibutoxybenzene (B137536), have revealed that the molecule can be essentially planar, with the alkoxy chains adopting a fully extended all-trans conformation. researchgate.net In the crystal packing of such molecules, intermolecular interactions like C-Br···O halogen bonds can play a significant role in dictating the supramolecular assembly, often leading to the formation of two-dimensional networks. researchgate.net For instance, in 1,4-dibromo-2,5-bis(hexyloxy)benzene, intermolecular Br···Br interactions have been observed, resulting in a one-dimensional supramolecular architecture. nih.gov

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline material, confirming the phase purity and identifying the crystal system. Analysis of PXRD data can also reveal the presence of different polymorphic forms of the compound. mdpi.com

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| 1,4-Dibromo-2,5-dibutoxybenzene | Monoclinic | P2₁/c | C-Br···O halogen bonds researchgate.net |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | Triclinic | P-1 | Br···Br interactions nih.gov |

| 1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene | Monoclinic | P2₁/c | Not specified researchgate.net |

Time-Resolved (TR) Diffraction for Excited State Structural Dynamics

Time-resolved X-ray diffraction (TR-XRD) is a powerful technique for investigating the transient structural dynamics of molecules in their excited states. capes.gov.brcolab.ws This pump-probe method involves photoexciting a sample with a laser pulse and then probing the subsequent structural changes with a synchronized X-ray pulse. By varying the delay time between the pump and the probe, it is possible to create a "movie" of the atomic motions that occur during a photochemical reaction or photophysical process. capes.gov.br

While direct TR-XRD studies on this compound were not found in the reviewed literature, the technique has been successfully applied to related π-conjugated systems, such as oligo(p-phenylenevinylene) (OPV) derivatives. rsc.orgnih.gov These studies provide insights into the excited-state geometries and relaxation pathways, which are crucial for understanding their photophysical properties, including fluorescence and charge transport. For a molecule like this compound, which is a common precursor for OPV-type polymers, TR-XRD could elucidate the influence of the bromo and octyloxy substituents on the excited-state dynamics. For instance, the heavy bromine atoms could influence intersystem crossing rates, while the bulky octyloxy chains might affect the conformational relaxation in the excited state.

The application of TR-XRD to crystalline derivatives of this compound could reveal changes in bond lengths and angles upon photoexcitation, providing a detailed picture of the excited-state potential energy surface. nih.gov Such information is invaluable for the rational design of new materials with tailored optoelectronic properties for applications in organic electronics. scispace.comchemrxiv.org

Small-Angle X-ray Scattering (SAXS) for Morphological Analysis

Small-Angle X-ray Scattering (SAXS) is a key technique for characterizing the nanoscale morphology of polymeric materials in both solution and the solid state. nih.govnih.gov It provides information about the size, shape, and arrangement of nanoscale features, such as polymer chains, aggregates, and crystalline domains.

For polymeric systems derived from this compound, such as poly(2,5-bis(octyloxy)-1,4-phenylenevinylene) (Ooct-PPV), SAXS can be employed to understand the influence of the long, flexible octyloxy side chains on the polymer's morphology. These side chains are known to affect the solubility and processing of the polymer, as well as the packing of the polymer backbones in thin films. researchgate.net

Anomalous small-angle X-ray scattering (ASAXS) is a variant of SAXS that can be particularly informative for polymers containing heavy atoms like bromine. By tuning the X-ray energy to the absorption edge of bromine, the scattering contribution from the bromine atoms can be specifically enhanced. This has been demonstrated in studies of stiff-chain polyelectrolytes with bromine counterions, allowing for a detailed analysis of the counterion distribution around the polymer chain. desy.de A similar approach could be used to study the end-group distribution in polymers synthesized from this compound, providing valuable information about the polymerization process and the final polymer architecture.

| Technique | Information Obtained | Relevance to Polymers from this compound |

| SAXS | Size, shape, and arrangement of nanoscale structures. | Elucidation of the influence of octyloxy side chains on polymer backbone packing and thin film morphology. |

| ASAXS | Element-specific structural information. | Probing the distribution of bromine end-groups in derived polymers to understand polymerization mechanisms. |

Microscopy and Surface Science Techniques

Scanning Tunneling Microscopy (STM) for On-Surface Molecular Organization

Scanning Tunneling Microscopy (STM) is a high-resolution imaging technique that can visualize the arrangement of individual molecules on conductive surfaces. aps.org It is particularly well-suited for studying the self-assembly of organic molecules into ordered two-dimensional structures. rsc.org

For this compound, STM studies on highly oriented pyrolytic graphite (B72142) (HOPG) can reveal how the interplay of intermolecular and molecule-substrate interactions governs the formation of self-assembled monolayers. The octyloxy chains are expected to play a crucial role in the on-surface organization, likely adopting specific conformations to maximize van der Waals interactions with the graphite surface and neighboring molecules. nih.gov The bromine atoms can also influence the packing through halogen bonding interactions.

Studies on similar dialkoxybenzene derivatives have shown that the length and position of the alkoxy chains can significantly alter the resulting self-assembled structures. researchgate.net For this compound, STM would provide precise details on the unit cell parameters of the 2D lattice, the orientation of the molecules with respect to the substrate, and the presence of any surface defects or domain boundaries. This fundamental understanding of on-surface behavior is critical for controlling the morphology of thin films in organic electronic devices. rsc.org

Atomic Force Microscopy (AFM) for Thin Film Morphology and Surface Roughness

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface topography of thin films of polymeric materials. spectraresearch.comchalcogen.ro It provides three-dimensional images of the surface with nanoscale resolution, allowing for the quantification of important parameters like surface roughness. usda.gov

For thin films of polymers derived from this compound, such as Ooct-PPV, AFM can reveal how processing conditions (e.g., spin-coating speed, solvent, and annealing temperature) affect the film's morphology. researchgate.net The surface roughness is a critical parameter in many organic electronic applications, as it can influence device performance and lifetime.

AFM studies on related polymer systems have shown that the surface morphology can range from smooth and amorphous to highly crystalline with distinct domains. The octyloxy side chains in Ooct-PPV are expected to influence the film morphology by affecting the polymer's solubility and drying dynamics during film formation.

Below is a table summarizing typical surface roughness parameters obtained from AFM analysis of thin films.

| Parameter | Symbol | Description |

| Average Roughness | Ra | The arithmetic average of the absolute values of the height deviations from the mean surface. |

| Root Mean Square Roughness | Rq or RMS | The square root of the average of the squared height deviations from the mean surface. |

| Maximum Peak to Valley Height | Rt | The vertical distance between the highest and lowest points on the surface. |

| Skewness | Rsk | A measure of the asymmetry of the surface height distribution. |

| Kurtosis | Rku | A measure of the "peakedness" of the surface height distribution. |

Thermal Analysis of Derived Polymeric Systems

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. It is widely used to study the thermal properties of polymers, including their glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.

For polymers derived from this compound, DSC provides crucial information about their thermal stability and processing window. A study on a related copolymer, poly(p-phenylene vinylene-co-2,5-dioctyloxy-m-phenylene vinylene) (PmPV), revealed an endothermic transition in the region of 50°C. tudublin.ie This transition was associated with changes in the polymer backbone, specifically an increase in the trans-vinylene content, suggesting a degree of conformational ordering at this temperature. tudublin.ie

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of polymeric materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For polymers derived from this compound, such as poly(2,5-dioctyloxy-p-phenylenevinylene) and its derivatives, TGA provides insights into their decomposition temperatures, which is a critical factor for their application in electronic devices that can generate heat during operation.

Research on various poly(p-phenylenevinylene) (PPV) derivatives has consistently demonstrated their high thermal stability. For instance, studies on PPV derivatives bearing triarylamine pendants have shown a 5% weight loss at temperatures as high as 389 °C. lnu.edu.cn Similarly, hyperbranched PPV derivatives have exhibited onset of weight loss temperatures ranging from 358 °C to 382 °C. bohrium.com These findings suggest that the PPV backbone, which is the core structure of polymers synthesized from this compound, is inherently stable at elevated temperatures.

Below is a representative data table summarizing the thermal stability of related PPV derivatives, which can be considered indicative of the performance of polymers derived from this compound.

| Polymer Derivative | Decomposition Temperature (Td, 5% weight loss) | Reference |

|---|---|---|

| TPA-PPV | 389 °C | lnu.edu.cn |

| TPA-CN-PPV | 367 °C | lnu.edu.cn |

| Hyperbranched PPV (P1) | 375 °C | bohrium.com |

| Hyperbranched PPV (P2) | 377 °C | bohrium.com |

| Hyperbranched PPV (P3) | 382 °C | bohrium.com |

Molecular Weight and Polydispersity Determination

The molecular weight and polydispersity index (PDI) of polymers are fundamental parameters that significantly influence their physical and mechanical properties, as well as their performance in devices. Gel permeation chromatography (GPC) is the most widely used technique for determining these characteristics for soluble polymers.

For polymers synthesized from this compound, the octyloxy side chains impart good solubility in common organic solvents, making them amenable to GPC analysis. The GPC technique separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn).

While specific GPC data for a homopolymer of this compound is not extensively reported, studies on analogous poly(2,5-dialkoxy-p-phenylenevinylene)s and other PPV derivatives provide valuable insights. For example, the synthesis and characterization of poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV), a close analog with C10 side chains, involved GPC for molecular weight determination.

Furthermore, research on other functionalized PPVs reports a range of molecular weights and PDIs, which are influenced by the polymerization method and reaction conditions. For instance, certain PPV derivatives bearing triarylamine pendants have been synthesized with weight-average molecular weights ranging from 11,800 to 20,800 g/mol and PDIs around 1.20 to 1.27. lnu.edu.cn A narrow PDI, typically close to 1.0, indicates a more uniform polymer chain length distribution, which can be advantageous for achieving well-ordered thin films and predictable device performance. In contrast, broader PDIs are often characteristic of step-growth polymerization mechanisms.

The following table presents GPC data for some representative PPV derivatives, illustrating the typical molecular weight ranges and polydispersity indices achieved for these types of materials.

| Polymer Derivative | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| TPA-PPV | - | 11,800 | 1.20 | lnu.edu.cn |

| TPA-CN-PPV | - | 20,800 | 1.27 | lnu.edu.cn |

| MEH-PPV | 40,000-70,000 | - | ~6 | sigmaaldrich.com |

Theoretical and Computational Investigations

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical methods are essential for accurately describing the electronic distribution, orbital energies, and spectroscopic properties of 1,4-Dibromo-2,5-bis(octyloxy)benzene. These studies provide a foundational understanding of the molecule's intrinsic properties.

Ab-initio calculations and, more commonly, Density Functional Theory (DFT) are standard methods for investigating the molecular and electronic properties of organic molecules like this compound. DFT, particularly with hybrid functionals such as B3LYP or PBE0 and basis sets like 6-311++G(d,p), is used to perform geometry optimization to find the most stable molecular structure with minimum energy. acs.org

These calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO gap is calculated to estimate the chemical reactivity and kinetic stability of the molecule. chemrxiv.org Furthermore, these methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule. acs.org For this compound, the MEP would show negative potential (nucleophilic character) around the oxygen atoms and the bromine atoms' "σ-holes," with positive potential (electrophilic character) associated with the hydrogen atoms.

Table 1: Molecular Properties of this compound Investigated by DFT

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy conformation of the molecule, including bond lengths and angles. | Provides the foundational structure for all other property calculations. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons (ionization potential). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and optical properties. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Identifies regions of positive and negative charge, predicting sites for intermolecular interactions. |

| Mulliken Population Analysis | Assigns partial charges to each atom in the molecule. | Quantifies the charge distribution and polarity of bonds. |

To understand the interaction of this compound with light, excited-state calculations are performed, most commonly using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnsf.gov This method is a cost-effective approach for predicting the photophysical properties of medium-to-large organic molecules with reasonable accuracy. chemrxiv.org

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. fountainjournals.com From these energies, the ultraviolet-visible (UV-Vis) absorption spectrum can be simulated. researchgate.net The calculations also yield the oscillator strength for each electronic transition, which determines the intensity of the corresponding absorption band. fountainjournals.com By analyzing the molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO), the nature of the excitation, such as π-π* or n-π*, can be characterized. researchgate.net These predictions are vital for understanding the compound's potential use in optoelectronic applications.

Table 2: Photophysical Properties Predicted by TD-DFT

| Property | Description | Application |

|---|---|---|

| Excitation Energies | Energies of the lowest singlet and triplet excited states (S1, T1). | Determines the color and potential for fluorescence or phosphorescence. |

| Absorption Wavelengths (λmax) | Wavelengths at which the molecule absorbs light most strongly. | Simulates the UV-Vis spectrum. |

| Oscillator Strength (f) | The probability of a specific electronic transition occurring. | Predicts the intensity of peaks in the absorption spectrum. |

| Transition Dipole Moment | The electric dipole moment associated with the transition between two states. | Relates to the absorption and emission rates of light. |

| Character of Transitions | Identification of the orbitals involved (e.g., HOMO→LUMO). | Helps to understand the nature of the excited state (e.g., charge-transfer). |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing electronic properties, classical Molecular Dynamics (MD) simulations are better suited for studying the conformational dynamics and intermolecular interactions of large systems over time. MD simulations model the molecule as a collection of atoms connected by springs (bonds), governed by a set of rules known as a force field (e.g., CHARMm, COMPASS).

The two octyloxy side chains on the benzene (B151609) ring are flexible and significantly influence the material's bulk properties, such as its solubility and solid-state packing. MD simulations are used to investigate the conformational freedom of these alkyl chains. nih.gov Studies on analogous compounds, such as 1,4-dibromo-2,5-bis(hexyloxy)benzene, have shown that in the crystalline state, the alkyl chains tend to adopt a fully extended, all-trans conformation, leading to a planar, ordered structure. mdpi.com MD simulations can explore how this ordering persists or changes with temperature. researchgate.net By simulating the system at various temperatures, researchers can observe the onset of conformational disorder, such as the appearance of gauche defects in the alkyl chains, which is critical for understanding phase transitions and the morphology of thin films.

In the solid state or in aggregates, the properties of this compound are governed by non-covalent intermolecular interactions. MD simulations of a simulation box containing many molecules can predict how they pack together. While π-π stacking between the benzene rings of adjacent molecules is a possibility, it is often less dominant in this specific molecule compared to other forces. Research on structurally similar 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives highlights the importance of other interactions. nih.gov These include halogen-related interactions, such as Br···Br contacts, and van der Waals forces between the bulky octyloxy chains. nih.goviastate.edu MD simulations can quantify these interactions by calculating radial distribution functions between different atom types, providing insight into the short-range and long-range ordering that dictates the material's crystal structure and morphology.

Prediction of Charge Transport Mechanisms in Derived Materials

This compound is a common building block for conjugated polymers used in organic electronics, such as poly(p-phenylene vinylene)s and poly(p-phenylene ether)s. Computational methods are crucial for predicting how electrical charges (electrons and holes) would move through these derived materials.

The charge transport mechanism in such polymers is typically described by a hopping model. nih.gov In this model, a charge carrier is localized on one monomer unit and "hops" to an adjacent one. The efficiency of this process depends on two key parameters that can be calculated using DFT:

Reorganization Energy (λ): The energy required to distort the geometry of a molecule from its neutral-state equilibrium to its charged-state equilibrium and vice-versa. A lower reorganization energy facilitates faster charge hopping.

Electronic Coupling (V): Also known as the transfer integral, this parameter quantifies the extent of electronic wavefunction overlap between adjacent monomer units. A larger electronic coupling leads to more efficient charge transfer.

By calculating these parameters for a dimer or oligomer of the polymer, the charge hopping rates can be estimated using frameworks like Marcus theory. These theoretical calculations allow for the in silico design of new polymers with potentially high charge carrier mobility, guiding synthetic efforts toward more efficient materials for applications like organic transistors and solar cells. nih.gov For some highly ordered systems, coherent transport mechanisms can also be investigated using methods like the Non-Equilibrium Green's Function (NEGF) combined with DFT. nih.gov

Modeling of Structural Changes Upon Excitation

Theoretical and computational investigations into the behavior of this compound under photoexcitation reveal significant changes in its molecular geometry and intermolecular interactions. These studies are crucial for understanding the material's potential applications in photoactive devices.

Analysis of Intermolecular Br···Br Interactions in Ground and Excited States

Computational modeling indicates that upon excitation, there is a notable expansion of the intermolecular bromine-bromine (Br···Br) contacts. In the ground state, the calculated distance for this interaction is 3.29 Å. Following excitation, this distance increases to 3.38 Å, signifying a weakening of the interaction in the excited state. This expansion is a key factor in the structural dynamics of the material and influences its photophysical properties. For comparison, related dibromo-dialkoxybenzene compounds, such as 1,4-Dibromo-2,5-bis(hexyloxy)benzene, also exhibit significant intermolecular Br···Br interactions in the solid state, with a measured distance of 3.410 Å, which is shorter than the sum of the van der Waals radii. nih.govresearchgate.net

Table 1: Intermolecular Br···Br Interaction Distances

| State | Interaction Distance (Å) |

| Ground State | 3.29 |

| Excited State | 3.38 |

Elongation of C-Br Bond Lengths on Excitation

Concurrent with the changes in intermolecular interactions, theoretical models show a distinct elongation of the covalent carbon-bromine (C-Br) bonds when the molecule transitions from the ground state to an excited state. The calculated C-Br bond length increases from 1.886 Å in the ground state to 1.904 Å upon excitation. This stretching of the C-Br bond is a direct consequence of the redistribution of electron density within the molecule in the excited state and is a critical aspect of its photochemical behavior.

Table 2: C-Br Bond Lengths in Ground and Excited States

| State | Bond Length (Å) |

| Ground State | 1.886 |

| Excited State | 1.904 |

Structure Property Relationships in 1,4 Dibromo 2,5 Bis Octyloxy Benzene Based Materials

Influence of Alkoxy Chain Length on Solubility and Processability

The solubility and processability of organic semiconducting materials are critical for their application in solution-processed electronic devices. In materials derived from 1,4-Dibromo-2,5-bis(octyloxy)benzene, the two octyloxy chains play a crucial role in ensuring adequate solubility in common organic solvents.

Longer alkyl side chains are known to enhance the solubility of conjugated polymers. rsc.orgresearchgate.net This increased solubility is essential for forming uniform, high-quality thin films, which are necessary for efficient device performance. The octyloxy chains on the this compound monomer unit contribute to this effect in the resulting polymers. While longer chains improve solubility, they can also influence the microscopic structure and mechanical properties of the polymers. rsc.org For instance, studies on other conjugated polymers have shown that shorter side chains can lead to stronger ionic aggregates in ionically-functionalized polymers, which in turn enhances tensile properties. rsc.org The choice of alkoxy chain length, therefore, represents a trade-off between solubility for processing and the desired solid-state packing for electronic performance.

Research on various conjugated polymers has demonstrated a clear correlation between the length of solubilizing alkyl side chains and the resulting material properties. The octyloxy group in the title compound is a common choice to balance solubility and electronic properties.

Table 1: Effect of Alkoxy Chain Length on Polymer Properties

| Feature | Influence of Shorter Alkoxy Chains | Influence of Longer Alkoxy Chains |

|---|---|---|

| Solubility | Lower solubility | Higher solubility rsc.org |

| Crystalline Phase | Can favor different polymorphs (e.g., β2 phase) rsc.org | Can favor different polymorphs (e.g., β1 phase) rsc.org |

| Interchain Packing | Can lead to higher packing density researchgate.net | May lead to looser packing |

| Mechanical Properties | Can result in greater material toughness rsc.org | May have reduced toughness rsc.org |

Impact of Conjugated Backbone Structure on Electronic Band Gaps and Charge Transport

The electronic properties of materials derived from this compound are fundamentally determined by the structure of the conjugated backbone. The benzene (B151609) ring of the monomer itself is the starting point of this conjugation. Through polymerization reactions, this unit can be incorporated into larger systems, such as poly(p-phenylenevinylene)s (PPVs) or other copolymers, to create a pathway for charge carriers.

The nature of the conjugated backbone has a strong influence on the electronic band gap and charge transport characteristics of the material. researchgate.net For instance, incorporating atoms like selenium into the polymer backbone in place of sulfur has been shown to significantly reduce the band gap, enabling the polymer to transport electrons more effectively in addition to holes. rsc.org The charge carrier mobility along the polymer chains is often limited by factors such as torsional disorder and chemical defects within the backbone. researchgate.net Therefore, a well-defined and planar backbone structure is generally desirable for efficient charge transport.

The design of the conjugated system allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For example, in a series of fluorene-based copolymers, altering the comonomer unit led to significant changes in the HOMO and LUMO levels and, consequently, the emission color. 20.210.105 This highlights the principle that the electronic properties are not solely dependent on the this compound unit but on the entire conjugated structure it is part of.

Role of Halogen Substituents in Reactivity and Intermolecular Interactions

The two bromine atoms on the this compound molecule are not merely passive substituents; they play a critical role in both the synthesis of larger molecules and the solid-state organization of the final material.

From a synthetic perspective, the bromine atoms are reactive sites that allow for various cross-coupling reactions, such as Suzuki or Stille couplings, which are used to build up the conjugated polymer backbone. This makes this compound a valuable monomer in the synthesis of a wide range of conjugated materials.

In the solid state, the bromine atoms are crucial in directing intermolecular interactions. Halogen bonding, a noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic region on an adjacent molecule, is a significant force in the crystal engineering of these materials. mdpi.com In related dialkoxy-dibromobenzene compounds, various types of intermolecular interactions involving bromine have been observed, including Br···Br, C–H···Br, and C–Br···π interactions. mdpi.comresearchgate.net These interactions can dictate the molecular packing, leading to specific supramolecular architectures, such as one-dimensional chains. nih.gov For example, in the crystal structure of 1,4-dibromo-2,5-bis(hexyloxy)benzene, intermolecular Br···Br interactions with a distance of 3.410 Å result in a one-dimensional chain structure. nih.gov In contrast, 1,4-dibromo-2,5-dibutoxybenzene (B137536) is stabilized by intermolecular Br···O interactions. researchgate.net The presence and nature of these halogen-mediated interactions can significantly influence the electronic properties of the material.

Table 2: Bromine-Mediated Intermolecular Interactions in Dibromobenzene Derivatives

| Interaction Type | Description | Example Compound |

|---|---|---|

| Br···Br | An interaction between the bromine atoms of adjacent molecules. nih.gov | 1,4-dibromo-2,5-bis(hexyloxy)benzene nih.gov |

| C–H···Br | A form of hydrogen bonding where a C-H bond interacts with a bromine atom. mdpi.com | 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene mdpi.com |

| C–Br···π(arene) | An interaction where the bromine atom is directed towards the π-system of a neighboring aromatic ring. mdpi.com | 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene mdpi.com |

| Br···O | An interaction between a bromine atom and an oxygen atom of a neighboring molecule. researchgate.net | 1,4-dibromo-2,5-dibutoxybenzene researchgate.net |

Correlation between Molecular Packing and Charge Carrier Mobility

Charge carrier mobility is a key performance metric for organic semiconductors, and it is strongly dependent on the molecular packing in the solid state. Efficient charge transport requires significant orbital overlap between adjacent molecules, which is facilitated by close and ordered packing.

The side chains and intermolecular interactions, as discussed previously, are primary determinants of this packing. For instance, in discotic liquid crystals, charge-carrier mobility is highly dependent on the molecular packing within self-assembled columnar structures. rsc.org The conformation of alkyl side chains can affect the helical pitch and molecular distribution within these columns, thereby influencing mobility. rsc.org

In conjugated polymers, charge transport occurs through a combination of intra-chain transport along the polymer backbone and inter-chain hopping between adjacent chains. researchgate.netnih.gov The efficiency of inter-chain hopping is directly related to the proximity and relative orientation of the polymer backbones, which is governed by the molecular packing. X-ray diffraction studies on certain conjugated polymers have revealed that polymorphs with closer π–π stacking distances exhibit higher charge carrier mobility in field-effect transistors. rsc.org Therefore, controlling the molecular packing through the design of the monomer, such as this compound, is a critical strategy for optimizing charge carrier mobility.

Design Principles for Tunable Optoelectronic Behavior

The optoelectronic properties of materials derived from this compound can be systematically tuned through several design principles. These principles involve the strategic modification of different parts of the molecular structure to control the electronic energy levels and light-matter interactions.

Modification of the Conjugated Backbone: As discussed earlier, altering the building blocks of the polymer backbone is a primary method for tuning the band gap. rsc.org Introducing different aromatic or heteroaromatic units in conjunction with the dialkoxybenzene unit allows for precise control over the HOMO and LUMO energy levels.

Side-Chain Engineering: The alkoxy chains (in this case, octyloxy) not only influence solubility but can also affect the planarity of the backbone and the solid-state packing, which in turn impacts the electronic properties. researchgate.net

Use of Substituents: The introduction of electron-withdrawing or electron-donating groups onto the conjugated backbone is a powerful tool for tuning optoelectronic behavior. For example, the use of fluorine substituents is a popular strategy to modulate the band gap and improve device performance in donor-acceptor type copolymers. researchgate.net While the parent compound has bromine substituents, these can be replaced or other groups can be added to the polymer structure during synthesis to fine-tune the electronic properties.

These design principles allow for the creation of materials with tailored absorption and emission spectra, as well as optimized charge transport characteristics for specific applications like organic solar cells and field-effect transistors. tue.nl

Factors Governing Luminescence Properties and Photostability

The luminescence properties, including emission color and efficiency, of materials based on this compound are governed by the electronic structure and the intermolecular interactions in the solid state. The energy difference between the HOMO and LUMO levels primarily determines the emission wavelength.

The presence of heavy atoms like bromine can have a significant impact on the luminescence. Specifically, the heavy-atom effect can promote intersystem crossing from the singlet excited state to the triplet excited state, which can enhance phosphorescence. Research has shown that increasing the number of bromine atoms in a molecule and promoting intermolecular heavy-atom interactions in the crystal can lead to higher phosphorescence efficiency in purely organic materials. researchgate.net

Photostability, or the ability of a material to resist degradation upon exposure to light, is another critical factor for the lifetime of optoelectronic devices. While specific data on the photostability of this compound-based materials is not extensively detailed in the provided context, it is a general concern for π-conjugated polymers. The chemical bonds within the conjugated backbone and the susceptibility of the material to photo-oxidation are key factors. The design of the polymer, including the choice of comonomers and side chains, can influence its photostability.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Poly(p-phenylenevinylene) |

| 1,4-dibromo-2,5-bis(hexyloxy)benzene |

| 1,4-dibromo-2,5-dibutoxybenzene |

| 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene |

Applications of 1,4 Dibromo 2,5 Bis Octyloxy Benzene Derived Materials in Organic Electronics and Optoelectronics

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of flexible and large-area electronics, and the performance of these devices is heavily dependent on the properties of the organic semiconductor layer. Materials derived from 1,4-Dibromo-2,5-bis(octyloxy)benzene have been instrumental in the development of high-performance p-type semiconductors for OFETs.

One of the most significant applications of this compound is in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. Through polymerization reactions, the dibrominated benzene (B151609) core can be linked with vinyl groups to form polymers like poly[2,5-bis(octyloxy)-1,4-phenylenevinylene]. These polymers exhibit favorable charge transport characteristics.